molecular formula C15H14BrNOS B2844068 2-bromo-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 321964-80-1

2-bromo-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2844068
CAS No.: 321964-80-1
M. Wt: 336.25
InChI Key: KKLIRVCABFXVKA-UHFFFAOYSA-N
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Description

2-Bromo-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound belonging to the class of benzothiophenes, which are sulfur-containing heterocyclic aromatic compounds. This compound features a bromine atom, a phenyl group, and a carboxamide group attached to a tetrahydrobenzothiophene ring. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting with the construction of the benzothiophene core[_{{{CITATION{{{3{New methods for the synthesis of substituted 4,5,6,7-tetrahydro[1,2,3 ...](https://link.springer.com/article/10.1007/s10593-021-03037-8). One common approach is the cyclization of appropriately substituted thiophenes under specific conditions[{{{CITATION{{{1{Therapeutic importance of synthetic thiophene - BMC Chemistry](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-018-0511-5). The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the formation of the benzothiophene ring[{{{CITATION{{{4{Synthesis of indole derivatives as prevalent moieties present in ...](https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra05972f)[{{{CITATION{{{_3{New methods for the synthesis of substituted 4,5,6,7-tetrahydro1,2,3 ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain the compound in high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles, such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, 2-bromo-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide serves as a versatile intermediate for the synthesis of more complex molecules. Its bromine atom makes it a suitable candidate for further functionalization through cross-coupling reactions.

Biology: In biological research, this compound has shown potential as a bioactive molecule with various biological activities. It has been studied for its antimicrobial, antiviral, and anticancer properties, making it a valuable compound in drug discovery and development.

Medicine: The medicinal applications of this compound are vast, with research exploring its use in treating various diseases. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of innovative products with enhanced performance.

Mechanism of Action

The mechanism by which 2-bromo-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The phenyl group and carboxamide moiety play crucial roles in binding to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 2-Bromo-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Contains a bromine atom and a phenyl group.

  • 2-Chloro-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Similar structure but with a chlorine atom instead of bromine.

  • 2-Bromo-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Similar structure but with a methoxy group on the phenyl ring.

Uniqueness: The presence of the bromine atom in this compound provides unique reactivity compared to its chlorinated or methoxylated counterparts. This difference in reactivity can lead to distinct biological and chemical properties, making it a valuable compound in various applications.

Properties

IUPAC Name

2-bromo-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNOS/c16-14-13(11-8-4-5-9-12(11)19-14)15(18)17-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLIRVCABFXVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)Br)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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